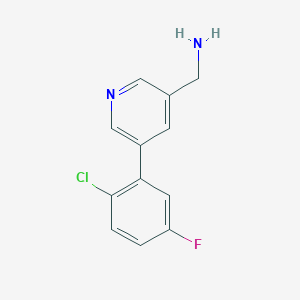![molecular formula C12H12FN3O B11873891 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and a triazaspiro core makes this compound of particular interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a fluorophenyl-substituted hydrazine with a suitable cyclizing agent can yield the desired spirocyclic structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazaspiro core can modulate the compound’s overall stability and reactivity. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can be compared with other spirocyclic compounds such as:
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one: This compound shares a similar spirocyclic structure but differs in the functional groups attached, leading to different chemical and biological properties.
Spiromesifen: Another spirocyclic compound used as an acaricide, which has a different set of applications and mechanisms of action.
The uniqueness of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C12H12FN3O/c13-9-3-1-2-8(6-9)10-11(17)16-12(15-10)4-5-14-7-12/h1-3,6,14H,4-5,7H2,(H,16,17) |
InChI Key |
ZIOPXYUUBNBXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12NC(=O)C(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



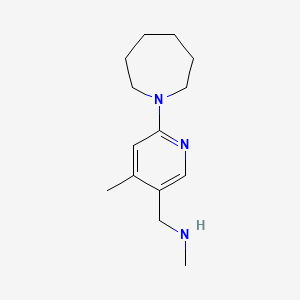
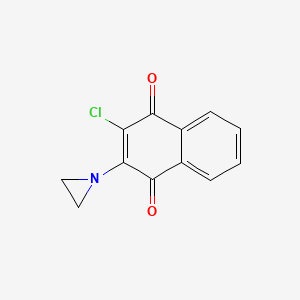
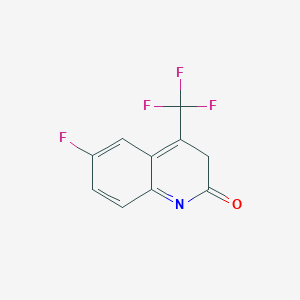

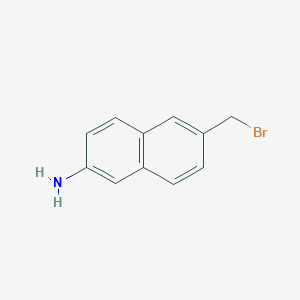
![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)
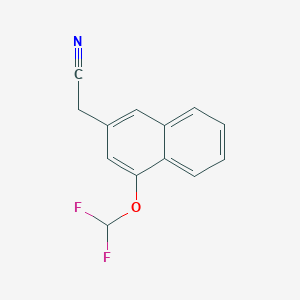
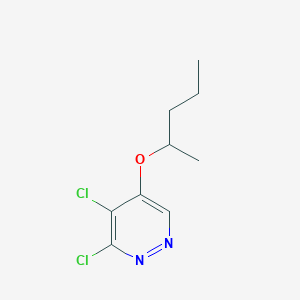
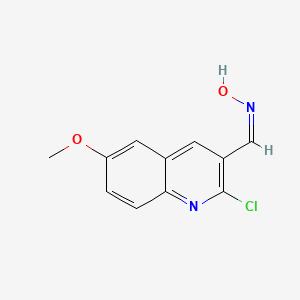
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
